molecular formula C16H13NO6 B5854222 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

Cat. No. B5854222
M. Wt: 315.28 g/mol
InChI Key: QSGJHVUDFIJQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is a chemical compound used in scientific research for various purposes. It is a white to light yellow powder with a molecular weight of 341.31 g/mol. This compound has gained attention due to its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate involves its hydrolysis by carboxylesterases to yield 4-nitrophenol and 4-methoxybenzoic acid. The rate of hydrolysis can be measured by monitoring the increase in absorbance of 4-nitrophenol at 405 nm.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate has no known biochemical or physiological effects on its own. However, its hydrolysis product, 4-nitrophenol, is a toxic compound that can cause adverse effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments include its high purity, stability, and compatibility with a wide range of experimental conditions. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and dispose of it safely.

Future Directions

1. Development of new fluorescent probes based on 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate for the detection of other reactive species in cells.
2. Investigation of the structure and function of carboxylesterases and their role in drug metabolism and toxicity.
3. Application of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
4. Exploration of the potential of this compound as a biomarker for the diagnosis and monitoring of diseases.
5. Investigation of the environmental fate and toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate and its hydrolysis product, 4-nitrophenol, in aquatic and terrestrial ecosystems.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This results in the formation of ethyl 4-methoxybenzoate, which is then reacted with 4-nitrophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is widely used in scientific research as a substrate for the enzymatic assay of carboxylesterase activity. It is also used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, this compound has been used as a model substrate for the study of the structure and function of esterases and lipases.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-14-8-4-12(5-9-14)16(19)23-10-15(18)11-2-6-13(7-3-11)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJHVUDFIJQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 4-methoxybenzoate

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